

An In-depth Technical Guide to the Initial Clinical Studies of PR-104

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Compound of Interest

Compound Name: **KSK-104**

Cat. No.: **B15567224**

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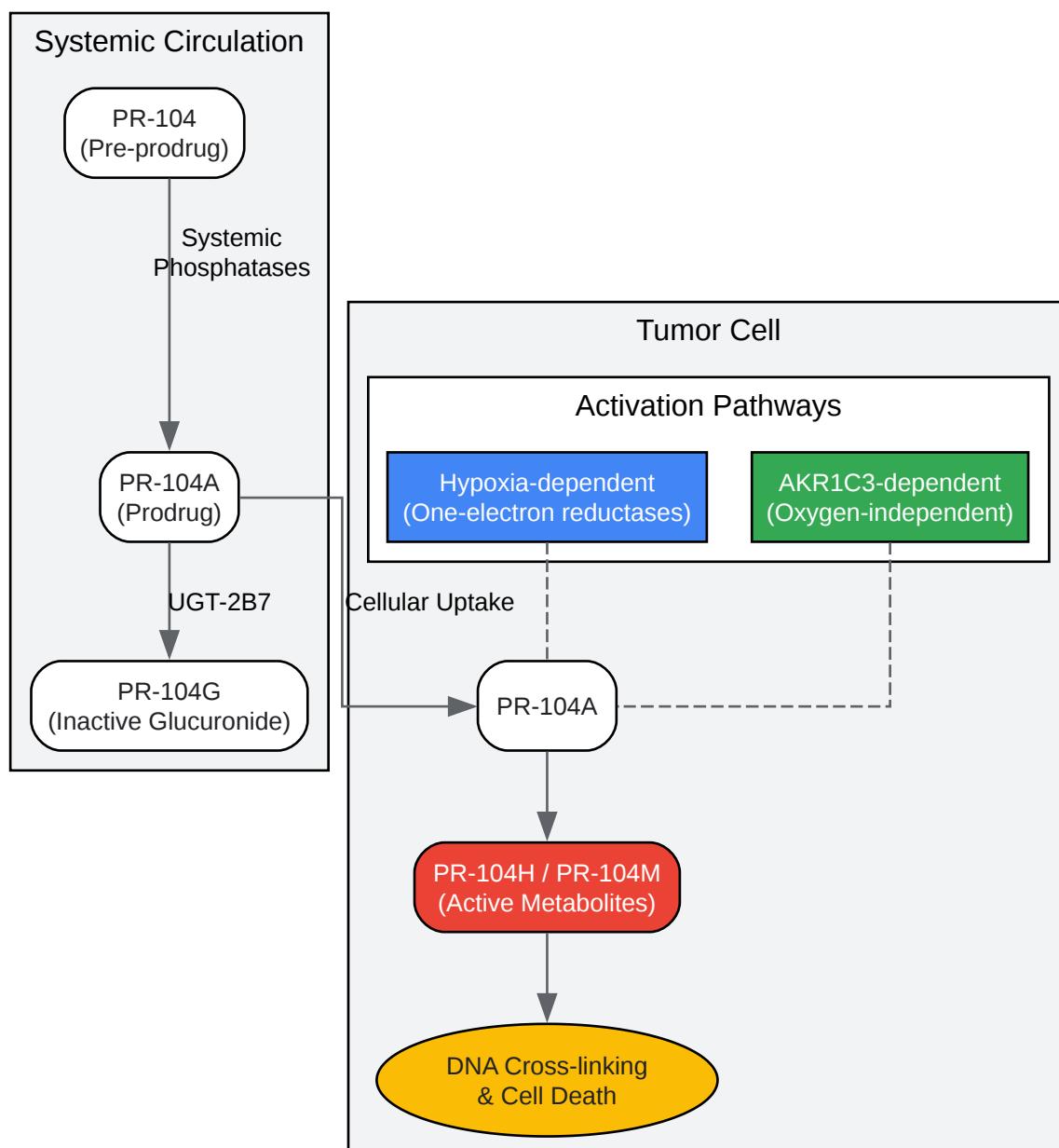
This technical guide provides a comprehensive overview of the initial clinical studies of PR-104, a hypoxia-activated prodrug. The document details the core findings from Phase I and Phase I/II trials in both solid tumors and acute leukemias, with a focus on quantitative data, experimental protocols, and the underlying scientific rationale.

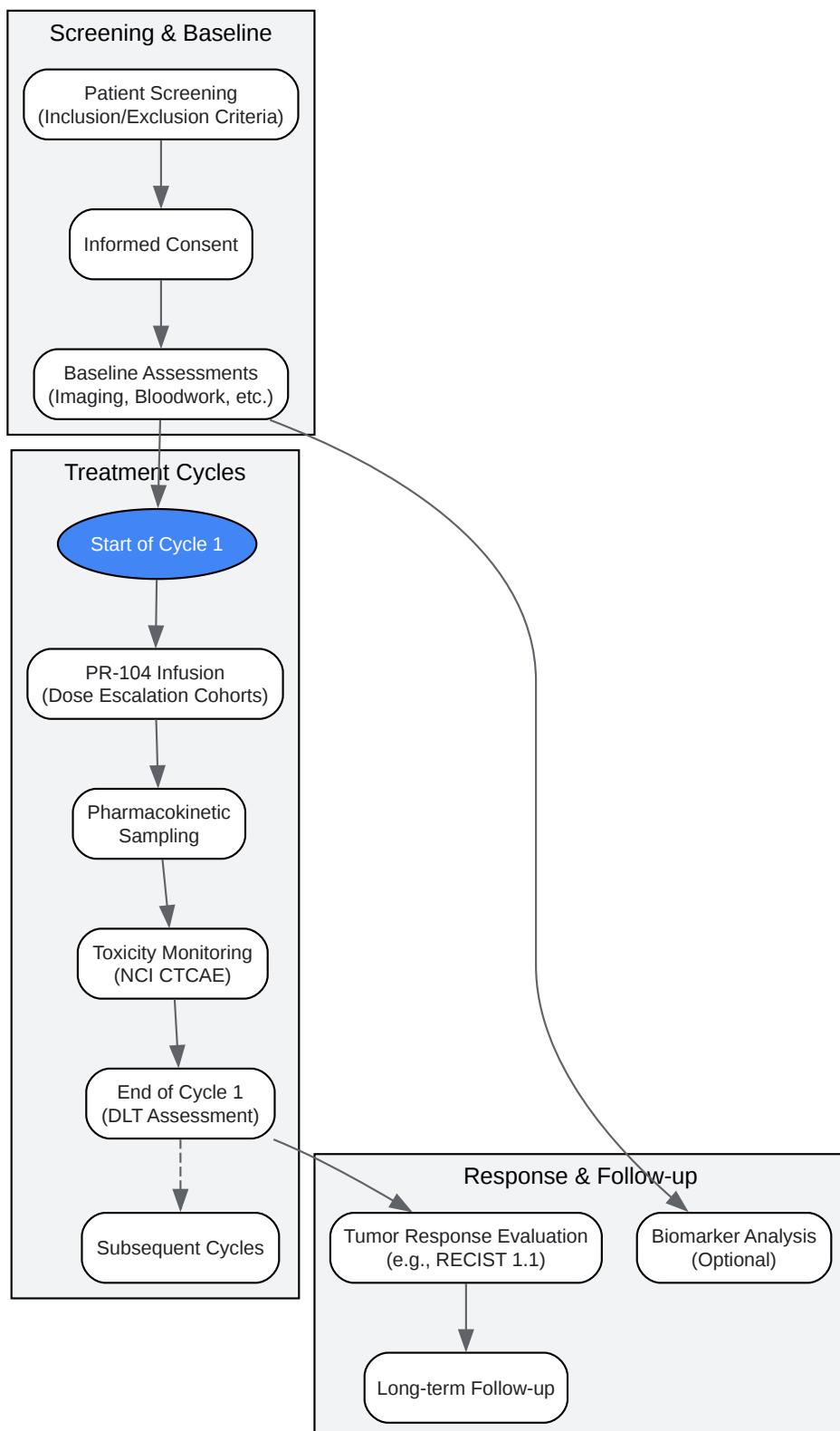
Core Concepts: Mechanism of Action of PR-104

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.^[1] PR-104A is a dinitrobenzamide nitrogen mustard that undergoes bioreductive activation to form potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.^{[1][2]} This activation occurs through two principal pathways:

- Hypoxia-Dependent Activation: In the low-oxygen environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase.^[2] This process is selective for hypoxic cells, sparing healthy, well-oxygenated tissues.^[3]
- AKR1C3-Dependent Activation: PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme.^{[2][4]} High expression of AKR1C3 in certain tumor types, including some leukemias, provides an additional mechanism for targeted drug activation.^{[4][5]}

The dual activation mechanism of PR-104 offers a therapeutic strategy to target the unique microenvironment of tumors.



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